Cas no 2098057-76-0 (4-(3-ethoxyphenyl)pyrrolidin-3-amine)

4-(3-Ethoxyphenyl)pyrrolidin-3-amine is a pyrrolidine-based amine compound featuring a 3-ethoxyphenyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The ethoxy group contributes to improved lipophilicity, facilitating membrane permeability in bioactive applications. Its pyrrolidine scaffold offers structural rigidity, making it valuable for designing selective receptor ligands or enzyme inhibitors. The amine functionality allows for further derivatization, enabling the development of tailored compounds for medicinal chemistry research. This compound is particularly useful in the exploration of CNS-targeting agents due to its balanced polarity and structural versatility. High-purity grades ensure reproducibility in synthetic applications.
4-(3-ethoxyphenyl)pyrrolidin-3-amine structure
2098057-76-0 structure
Product name:4-(3-ethoxyphenyl)pyrrolidin-3-amine
CAS No:2098057-76-0
MF:C12H18N2O
MW:206.284122943878
CID:5725710
PubChem ID:121199808

4-(3-ethoxyphenyl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • starbld0042829
    • EN300-763354
    • 4-(3-ethoxyphenyl)pyrrolidin-3-amine
    • 2098057-76-0
    • F1907-1967
    • AKOS026707352
    • Inchi: 1S/C12H18N2O/c1-2-15-10-5-3-4-9(6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3
    • InChI Key: NBRKGCXYEGOJKJ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)C1CNCC1N

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 330.1±42.0 °C at 760 mmHg
  • Flash Point: 153.4±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-(3-ethoxyphenyl)pyrrolidin-3-amine Security Information

4-(3-ethoxyphenyl)pyrrolidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-763354-0.5g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
0.5g
$754.0 2025-02-24
Enamine
EN300-763354-2.5g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
2.5g
$1539.0 2025-02-24
Life Chemicals
F1907-1967-1g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95%+
1g
$625.0 2023-09-07
Enamine
EN300-763354-0.25g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
0.25g
$723.0 2025-02-24
Life Chemicals
F1907-1967-0.5g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95%+
0.5g
$593.0 2023-09-07
Life Chemicals
F1907-1967-5g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95%+
5g
$1875.0 2023-09-07
Enamine
EN300-763354-1.0g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
1.0g
$785.0 2025-02-24
Enamine
EN300-763354-5.0g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
5.0g
$2277.0 2025-02-24
Enamine
EN300-763354-10.0g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95.0%
10.0g
$3376.0 2025-02-24
Life Chemicals
F1907-1967-0.25g
4-(3-ethoxyphenyl)pyrrolidin-3-amine
2098057-76-0 95%+
0.25g
$563.0 2023-09-07

Additional information on 4-(3-ethoxyphenyl)pyrrolidin-3-amine

Recent Advances in the Study of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (CAS: 2098057-76-0)

The compound 4-(3-ethoxyphenyl)pyrrolidin-3-amine (CAS: 2098057-76-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrolidine core and ethoxyphenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the compound's role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that 4-(3-ethoxyphenyl)pyrrolidin-3-amine exhibits affinity for specific serotonin and dopamine receptors, which could make it relevant for treating neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease. Researchers have employed advanced techniques like X-ray crystallography and molecular docking to elucidate its binding interactions with these receptors.

In addition to its neurological applications, recent findings highlight the compound's potential in oncology. A 2023 study demonstrated that 4-(3-ethoxyphenyl)pyrrolidin-3-amine inhibits the proliferation of certain cancer cell lines by targeting key signaling pathways involved in cell cycle regulation. The study utilized high-throughput screening and proteomic analysis to identify these mechanisms, suggesting a novel approach to cancer therapy.

The synthesis of 4-(3-ethoxyphenyl)pyrrolidin-3-amine has also been optimized in recent years. A 2022 publication detailed a scalable and cost-effective synthetic route, employing catalytic asymmetric hydrogenation to achieve high enantiomeric purity. This advancement addresses previous challenges related to yield and stereoselectivity, paving the way for large-scale production and further clinical evaluation.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to enhance its therapeutic efficacy.

In conclusion, 4-(3-ethoxyphenyl)pyrrolidin-3-amine (CAS: 2098057-76-0) represents a versatile scaffold with broad therapeutic potential. Its applications in neurology and oncology, coupled with recent advancements in synthesis, underscore its value as a focus of current research. Future studies will likely concentrate on optimizing its pharmacokinetic profile and expanding its clinical applications.

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